molecular formula C24H17ClN2O2S2 B4334553 N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide

Cat. No.: B4334553
M. Wt: 465.0 g/mol
InChI Key: HWINSQSZADBLRL-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fluorene backbone, a sulfonamide group, and a pyridine-thio linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide typically involves multiple steps, including the formation of the fluorene backbone, introduction of the sulfonamide group, and the attachment of the pyridine-thio moiety. Common synthetic routes may involve:

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide: can be compared to other sulfonamide derivatives and fluorene-based compounds.

    Benzothiazole derivatives: These compounds share similar structural features and have been studied for their anti-tubercular and anti-cancer properties.

    Pyridine derivatives: Known for their wide range of biological activities, including antimicrobial and anti-inflammatory effects.

Uniqueness

What sets this compound apart is its unique combination of a fluorene backbone with a sulfonamide and pyridine-thio moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-9H-fluorene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN2O2S2/c25-22-15-18(8-11-23(22)30-24-7-3-4-12-26-24)27-31(28,29)19-9-10-21-17(14-19)13-16-5-1-2-6-20(16)21/h1-12,14-15,27H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWINSQSZADBLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NC4=CC(=C(C=C4)SC5=CC=CC=N5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide
Reactant of Route 3
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide
Reactant of Route 4
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide
Reactant of Route 5
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide
Reactant of Route 6
N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-9H-fluorene-2-sulfonamide

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